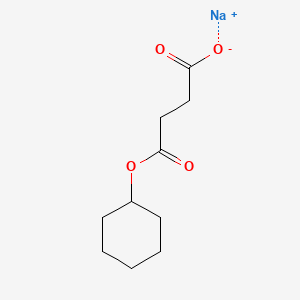
Sodium cyclohexyl succinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium cyclohexyl succinate is a chemical compound that belongs to the class of succinates, which are salts or esters of succinic acid Succinates are widely used in various industrial and scientific applications due to their versatile chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium cyclohexyl succinate typically involves the reaction of cyclohexylamine with succinic anhydride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate amide, which is then hydrolyzed to yield the final product. The reaction conditions generally include:
Temperature: 60-80°C
Solvent: Aqueous or organic solvent
Reaction Time: 4-6 hours
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:
Reactants: Cyclohexylamine, succinic anhydride, sodium hydroxide
Catalysts: None required
Purification: Crystallization or recrystallization from an appropriate solvent
Análisis De Reacciones Químicas
Types of Reactions
Sodium cyclohexyl succinate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexyl succinate derivatives.
Reduction: Reduction reactions can yield cyclohexyl succinate alcohols.
Substitution: It can participate in nucleophilic substitution reactions to form different substituted succinates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.
Major Products
Oxidation: Cyclohexyl succinate derivatives
Reduction: Cyclohexyl succinate alcohols
Substitution: Substituted succinates
Aplicaciones Científicas De Investigación
Sodium cyclohexyl succinate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in studies related to metabolic pathways and enzyme functions.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of sodium cyclohexyl succinate involves its interaction with specific molecular targets and pathways. It acts as a substrate in enzymatic reactions, particularly those involving succinate dehydrogenase in the Krebs cycle. This interaction leads to the production of energy in the form of ATP and the regulation of metabolic processes. Additionally, it can modulate cellular signaling pathways by binding to succinate receptors on cell surfaces.
Comparación Con Compuestos Similares
Similar Compounds
- Sodium succinate
- Sodium cyclohexyl sulfonate
- Sodium cyclohexyl acetate
Comparison
Sodium cyclohexyl succinate is unique due to its specific structure, which imparts distinct chemical properties compared to other similar compounds. For instance:
- Sodium succinate: Lacks the cyclohexyl group, making it less hydrophobic.
- Sodium cyclohexyl sulfonate: Contains a sulfonate group instead of a succinate group, leading to different reactivity.
- Sodium cyclohexyl acetate: Has an acetate group, which affects its solubility and reactivity.
Propiedades
Número CAS |
1847-60-5 |
|---|---|
Fórmula molecular |
C10H15NaO4 |
Peso molecular |
222.21 g/mol |
Nombre IUPAC |
sodium;4-cyclohexyloxy-4-oxobutanoate |
InChI |
InChI=1S/C10H16O4.Na/c11-9(12)6-7-10(13)14-8-4-2-1-3-5-8;/h8H,1-7H2,(H,11,12);/q;+1/p-1 |
Clave InChI |
NOMPUOUIIHWRJU-UHFFFAOYSA-M |
SMILES canónico |
C1CCC(CC1)OC(=O)CCC(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















